

Analytical method validation for 2- [(Methylamino)methyl]benzyl alcohol

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Compound of Interest

Compound Name:	2-[(Methylamino)methyl]benzyl Alcohol
Cat. No.:	B3023145

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An Application Note and Protocol for the Analytical Method Validation of **2-[(Methylamino)methyl]benzyl Alcohol** by High-Performance Liquid Chromatography (HPLC)

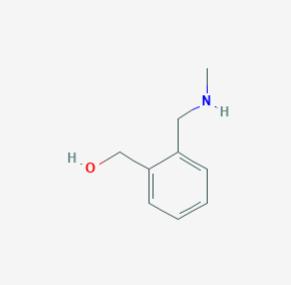
Introduction

2-[(Methylamino)methyl]benzyl alcohol (CAS No. 57685-24-2) is an organic compound featuring both a secondary amine and a primary alcohol functional group attached to a benzene ring.^{[1][2]} Its structure makes it a versatile intermediate in organic synthesis and a subject of interest in pharmaceutical development.^[1] Ensuring the purity, identity, and concentration of such compounds is critical for drug safety and efficacy. Therefore, a robust and reliable analytical method is paramount for its quantitative determination in bulk drug substance or formulated products.

This application note provides a comprehensive guide for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **2-[(Methylamino)methyl]benzyl alcohol**. The protocols described herein are designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).^{[3][4][5]} The objective of this validation is to demonstrate that the analytical procedure is fit for its intended purpose.^{[6][7]}

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the foundation for developing a suitable analytical method.

Property	Value	Source
Chemical Structure		[2]
Molecular Formula	C ₉ H ₁₃ NO	[1][2]
Molecular Weight	151.21 g/mol	[1][2]
Key Functional Groups	Secondary amine, Benzyl alcohol	[1]
Anticipated Properties	Basic (due to amine), UV-active (due to benzene ring)	

Proposed Analytical Method: Rationale and Conditions

2.1. Rationale for Method Selection A reversed-phase HPLC method with UV detection was selected for the following reasons:

- UV Absorbance: The benzene ring in the molecule acts as a chromophore, allowing for direct detection using a UV spectrophotometer, a standard and robust detector in most analytical laboratories.
- Solubility: The compound is expected to be soluble in common HPLC mobile phase constituents like methanol and acetonitrile.
- Versatility: HPLC is a widely used technique in the pharmaceutical industry for assay and impurity determination, making it a suitable choice for quality control environments.[8]

Causality Behind Experimental Choices: The primary challenge in analyzing basic compounds like **2-[(Methylamino)methyl]benzyl alcohol** is the potential for peak tailing due to interactions between the protonated amine group and residual acidic silanols on the silica-based stationary phase.^[9] To mitigate this, a modern, end-capped C18 column is chosen, and the mobile phase is buffered to a slightly acidic pH (e.g., pH 3.0). At this pH, the secondary amine (pKa typically ~9-11) will be fully protonated, but the acidic silanols on the stationary phase will be suppressed, leading to improved peak symmetry.

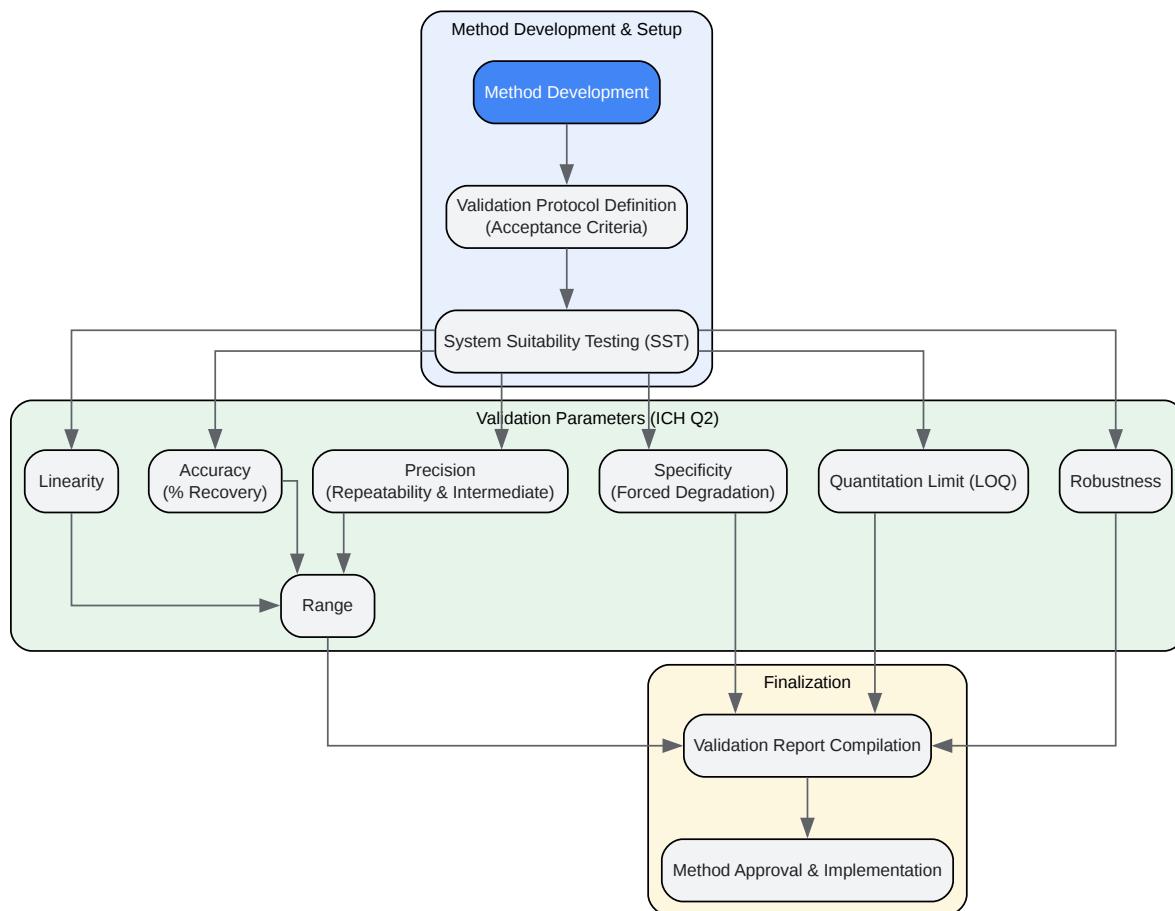
2.2. Instrumentation and Reagents

- Instrumentation:
 - HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.
 - UV-Vis or Photodiode Array (PDA) Detector.
 - Chromatography Data System (CDS) for data acquisition and processing.
- Reagents and Materials:
 - **2-[(Methylamino)methyl]benzyl alcohol** Reference Standard (RS), of known purity.
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Potassium Dihydrogen Phosphate (AR grade).
 - Phosphoric Acid (AR grade).
 - Water (HPLC grade or purified to 18.2 MΩ·cm).
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm (or equivalent end-capped column suitable for basic compounds).

- Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (30:70 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 254 nm (or λ_{max} determined by PDA scan).
- Run Time: 10 minutes.

Analytical Method Validation Workflow

The validation process follows a structured approach to assess the performance characteristics of the analytical method.

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Caption: Workflow for Analytical Method Validation.

System Suitability Testing (SST)

Purpose: SST is an integral part of any analytical procedure. It is performed before any validation experiments to verify that the chromatographic system is adequate for the intended analysis.[\[10\]](#)

Protocol:

- Prepare a standard solution of **2-[(Methylamino)methyl]benzyl alcohol** at the target concentration (e.g., 100 µg/mL).
- Inject this solution six consecutive times.
- Evaluate the resulting chromatograms using the CDS.

Acceptance Criteria:

Parameter	Acceptance Criteria	Rationale
Tailing Factor (T)	≤ 2.0	Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N)	≥ 2000	Indicates column efficiency and good separation.
% RSD of Peak Area	$\leq 2.0\%$	Demonstrates the precision of the injection and detection system.

Validation Protocols and Acceptance Criteria

The following protocols are based on the ICH Q2(R2) guideline.[\[6\]](#)

5.1. Specificity

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[\[3\]\[11\]](#)

Protocol (Forced Degradation):

- Prepare solutions of **2-[(Methylamino)methyl]benzyl alcohol**.
- Expose the solutions to various stress conditions to induce degradation:
 - Acidic: 0.1 M HCl at 60 °C for 4 hours.
 - Basic: 0.1 M NaOH at 60 °C for 4 hours.
 - Oxidative: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal: Heat solution at 80 °C for 24 hours.
 - Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
- Neutralize the acid and base-stressed samples before injection.
- Inject the unstressed sample, a blank (diluent), and each stressed sample.
- Analyze the chromatograms for peak purity of the main analyte peak using a PDA detector and for resolution between the analyte and any degradation peaks.

Acceptance Criteria:

- The method must be able to separate the analyte from any degradation products (Resolution > 2).
- The analyte peak should not show any co-eluting peaks (Peak Purity angle < Peak Purity threshold).
- No interference should be observed from the blank at the retention time of the analyte.

5.2. Linearity

Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[\[12\]](#)

Protocol:

- Prepare a stock solution of the Reference Standard.

- Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
- Inject each concentration level in triplicate.
- Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

- The correlation coefficient (r^2) of the linear regression line should be ≥ 0.999 .
- The y-intercept should be insignificant compared to the response at 100% concentration.
- A visual inspection of the plot should confirm linearity.

5.3. Range

Purpose: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[\[6\]](#)

Protocol: The range is confirmed by the data from the Linearity, Accuracy, and Precision studies.

Acceptance Criteria: The range is deemed acceptable if the method meets the acceptance criteria for linearity, accuracy, and precision within that specified interval. For an assay, this is typically 80% to 120% of the test concentration.[\[11\]](#)

5.4. Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[\[3\]\[13\]](#)

Protocol (Spiked Placebo):

- If a drug product matrix (placebo) is involved, prepare it. If not, use the diluent.

- Spike the placebo/diluent with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- Prepare each level in triplicate (for a total of 9 determinations).
- Analyze the samples and calculate the percentage recovery for each.
 - $\text{% Recovery} = (\text{Measured Concentration} / \text{Theoretical Concentration}) \times 100$

Acceptance Criteria:

Concentration Level	Mean % Recovery
80%	98.0% - 102.0%
100%	98.0% - 102.0%
120%	98.0% - 102.0%
Overall Mean	98.0% - 102.0%
% RSD	$\leq 2.0\%$

5.5. Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[\[11\]](#) It is evaluated at two levels:

- Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
- Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Protocol:

- Repeatability:

- Prepare six individual samples at 100% of the target concentration.
- Analyze them on the same day by the same analyst.
- Calculate the mean, standard deviation, and % RSD.
- Intermediate Precision:
 - Repeat the repeatability study with a different analyst, on a different day, and/or using a different HPLC system.
 - Calculate the % RSD for this second set of six samples.
 - Perform a statistical comparison (e.g., F-test) of the two data sets and calculate the overall % RSD for all 12 samples.

Acceptance Criteria:

Precision Level	Acceptance Criteria (% RSD)
Repeatability	≤ 2.0%
Intermediate Precision	≤ 2.0%
Overall (Combined)	≤ 2.0%

5.6. Limit of Quantitation (LOQ)

Purpose: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for impurity determination methods.

Protocol (Signal-to-Noise Approach):

- Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10.
- Prepare a sample at this concentration and inject it six times.
- The precision (%RSD) and accuracy (% Recovery) at this concentration must be acceptable.

Acceptance Criteria:

- S/N ratio ≈ 10 .
- Precision (% RSD) at the LOQ should be $\leq 10\%$.

5.7. Robustness

Purpose: To measure the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[\[13\]](#)

Protocol:

- Prepare a standard solution.
- Analyze the solution while making small, deliberate changes to the method parameters, one at a time.
 - Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
 - Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
 - Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).
 - Mobile Phase Composition: $\pm 2\%$ organic (e.g., 28:72 and 32:68 ACN:Buffer).
- Evaluate the impact on SST parameters (retention time, tailing factor) and the final result.

Acceptance Criteria:

- System suitability criteria must be met under all varied conditions.
- The change in the final assay result should not be significant.

Conclusion

The validation protocols outlined in this document provide a comprehensive framework for establishing a reliable and robust RP-HPLC method for the quantitative analysis of **2-**

[(Methylamino)methyl]benzyl alcohol. By systematically evaluating specificity, linearity, range, accuracy, precision, quantitation limit, and robustness, laboratories can ensure that the analytical method is fit for its intended purpose and generates data that is compliant with global regulatory standards.[\[10\]](#) Adherence to these principles is fundamental to maintaining the quality and safety of pharmaceutical products.[\[14\]](#)

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